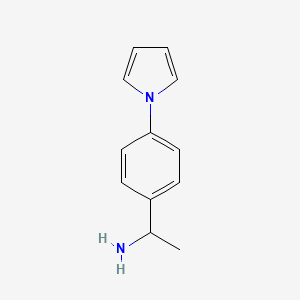

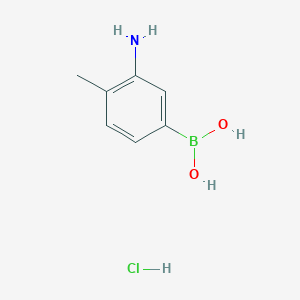

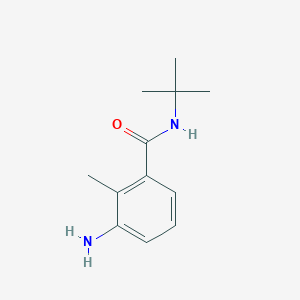

3-Amino-N-(tert-butyl)-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-N-(tert-butyl)-2-methylbenzamide is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemical behavior, which can provide insights into the properties and reactions of similar amide compounds. For instance, 3-aminobenzamide, a related compound, is known to be a potent inhibitor of nuclear poly ADP-ribosyl synthetase and has been studied for its effects on the toxicity and transformation induced by certain chemicals in cells .

Synthesis Analysis

The synthesis of related compounds involves multistep reactions that can include the formation of intermediates such as N-(tert-butyl) isobenzofuran-1(3H)-imine, which can further react to form other products . While the synthesis of this compound is not explicitly described, the methodologies used for similar compounds, such as the use of tert-butanesulfinamide to prepare N-tert-butanesulfinyl imines, could potentially be adapted for its synthesis .

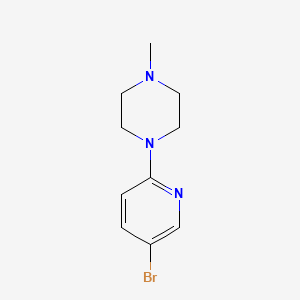

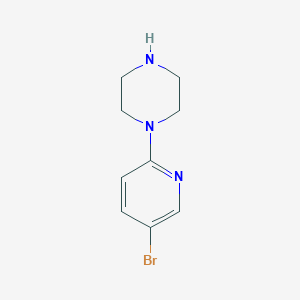

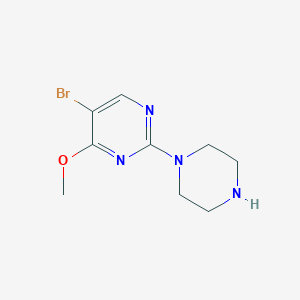

Molecular Structure Analysis

The molecular structure of this compound would likely feature an amide functional group, a tert-butyl group, and an amino group attached to a benzene ring. The presence of these groups can influence the reactivity and stability of the molecule. For example, the tert-butyl group can provide steric hindrance, potentially affecting the molecule's reactivity .

Chemical Reactions Analysis

Chemical reactions involving compounds similar to this compound can be complex and involve multiple steps. For instance, N-fluorobenzamides can undergo formal [4+2] cycloaddition reactions with maleic anhydride to produce fluorescent aminonaphthalic anhydrides . Such reactions often involve radical intermediates and can lead to a variety of products depending on the reaction conditions and the structure of the starting materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. While the papers do not provide specific data on this compound, they do suggest that similar amide compounds can exhibit interesting properties such as fluorescence and can participate in reactions that are important for the synthesis of a wide range of amines . The presence of the tert-butyl group could also affect the compound's solubility and boiling point due to increased molecular size and steric bulk.

科学的研究の応用

Synthesis and Chemical Applications :

- Directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide has been explored for synthetic applications, such as the synthesis of lunularic acid (Reitz & Massey, 1990).

- Amino(polyphenolic) ligands, including compounds related to 3-Amino-N-(tert-butyl)-2-methylbenzamide, have been synthesized for their potential use in metal-catalyzed C–H bond functionalization reactions (Chartres et al., 2007).

Pharmacological Research :

- Research has been conducted on the behavioral and toxicological responses of certain insect species to compounds structurally similar to this compound, providing insights into potential applications in pest control (Alzogaray, 2015).

- The compound has been studied for its effects on DNA repair mechanisms, providing valuable information on cellular responses to DNA damage (Lubet et al., 1984).

Material Science and Chemistry :

- Investigations into the thermal stability of derivatives of this compound have been carried out, which are important for understanding the compound's behavior under different environmental conditions (Cong & Cheng, 2021).

- Studies on electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus have included compounds related to this compound, highlighting its potential applications in analytical chemistry (Harvey, 2000).

作用機序

特性

IUPAC Name |

3-amino-N-tert-butyl-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-8-9(6-5-7-10(8)13)11(15)14-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEWVCCLFLNMKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586169 |

Source

|

| Record name | 3-Amino-N-tert-butyl-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905234-93-7 |

Source

|

| Record name | 3-Amino-N-tert-butyl-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。